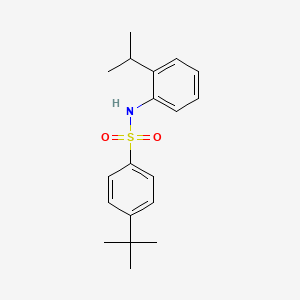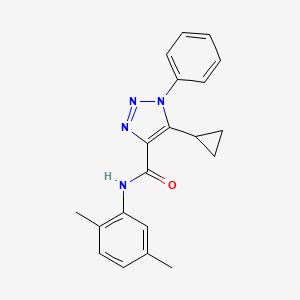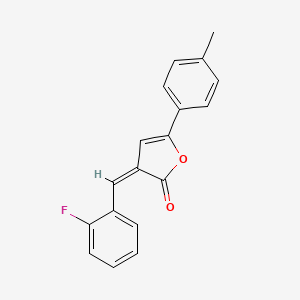
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PEPQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have potential therapeutic applications in a variety of areas, including cancer treatment, neurological disorders, and cardiovascular disease. Research has shown that 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have neuroprotective effects and may be useful in treating conditions such as Parkinson's disease and Alzheimer's disease. Furthermore, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have vasodilatory effects, which could make it a potential treatment for hypertension and other cardiovascular conditions.
Wirkmechanismus
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone exerts its effects through a variety of mechanisms, including the inhibition of protein kinases and the modulation of ion channels. Specifically, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of ion channels, and the inhibition of protein kinases. In addition, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have vasodilatory effects, which could make it a potential treatment for hypertension and other cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is that it can be synthesized in high yield and purity using a relatively simple and straightforward method. In addition, 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a variety of potential therapeutic applications, making it a promising compound for further research. However, one limitation of 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone-based therapies for cancer, neurological disorders, and cardiovascular disease. In addition, further research is needed to elucidate the precise mechanisms by which 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone exerts its effects, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone in clinical trials, which could pave the way for its use in human patients.
Eigenschaften
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-13-16(9-8-15-6-2-1-3-7-15)12-18-17(19)14-21-20(22-18)23-10-4-5-11-23/h1-3,6-9,14,16H,4-5,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXWBCPXNDCZOO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)


![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![3-[(4-butoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724222.png)
![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)

![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)